N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS Number: 892731-20-3) is a compound that has garnered attention for its potential biological activities, particularly as a selective serotonin 5-HT6 receptor antagonist. This article provides a detailed overview of its biological activity, including synthesis methods, receptor binding affinities, and potential therapeutic applications.
- Molecular Formula : C21H17N5O2S2
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a phenylsulfonyl group and a dimethylphenyl substituent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the complex heterocyclic structure. A notable study describes the preparation of related compounds and their evaluation for serotonin receptor binding affinity and functional activity against serotonin-induced responses in cellular assays .
Serotonin Receptor Antagonism
This compound has been identified as a potent and selective antagonist for the serotonin 5-HT6 receptor. The biological activity is characterized by:
- Binding Affinity : The compound exhibits high affinity for the 5-HT6 receptor with an IC50 value of approximately 29.0 nM in functional assays .
- Selectivity : It has shown to be selective over other serotonin receptors such as 5-HT2A and 5-HT2B .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Receptor Binding Studies :
- Functional Assays :
-
Potential Therapeutic Applications :
- Given its selectivity for the 5-HT6 receptor, there is potential for this compound in treating conditions like obesity and cognitive disorders where serotonin modulation is beneficial.
Data Table: Biological Activity Summary
Activity Type | Value | Notes |
---|---|---|
IC50 (Functional Assay) | 29.0 nM | Potent inhibition of serotonin response |
Ki (Binding Affinity) | 1.7 nM | High affinity for 5-HT6 receptor |
Selectivity | High | Minimal interaction with other receptors |
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-13-8-9-16(14(2)12-13)22-19-18-17(10-11-29-18)26-20(23-19)21(24-25-26)30(27,28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXKOXWIUXGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.